molecular formula C30H35N7O4S B562159 Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) CAS No. 1092942-83-0

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Cat. No.: B562159
CAS No.: 1092942-83-0
M. Wt: 597.8 g/mol
InChI Key: YLMAHDNUQAMNNX-NZEOXOADSA-N
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Description

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated form of Imatinib Mesylate, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of the drug without altering its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gleevec-d8 Mesylate involves the incorporation of deuterium atoms into the Imatinib Mesylate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of Gleevec-d8 Mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is carefully controlled to ensure the consistent incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Gleevec-d8 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

    Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are often employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gleevec-d8 Mesylate, which are used to study the drug’s metabolic pathways and potential side effects.

Scientific Research Applications

Gleevec-d8 Mesylate is extensively used in scientific research, particularly in the fields of:

    Chemistry: To study the stability and reactivity of deuterated compounds.

    Biology: To investigate the metabolic pathways and interactions of the drug within biological systems.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of Imatinib Mesylate, aiding in the development of more effective treatments.

    Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of the drug.

Mechanism of Action

Gleevec-d8 Mesylate exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR. These kinases are involved in cell signaling pathways that regulate cell growth and division. By blocking these enzymes, Gleevec-d8 Mesylate prevents the proliferation of cancer cells and induces apoptosis. The deuterated form allows researchers to study these mechanisms in greater detail without altering the drug’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

    Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.

    Bosutinib: Targets multiple tyrosine kinases and is used in the treatment of chronic myeloid leukemia.

Uniqueness

Gleevec-d8 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not possible with non-deuterated compounds.

Properties

CAS No.

1092942-83-0

Molecular Formula

C30H35N7O4S

Molecular Weight

597.8 g/mol

IUPAC Name

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

InChI Key

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Synonyms

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_

Origin of Product

United States

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